2-(Benzylamino)-6-fluorobenzonitrile
Overview
Description
“2-(Benzylamino)-6-fluorobenzonitrile” is likely an organic compound consisting of a benzylamine group (a benzene ring attached to an amine group) and a fluorobenzonitrile group (a benzene ring attached to a nitrile and a fluorine atom) .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of two benzene rings connected by an amine group, with a fluorine atom and a nitrile group attached to one of the benzene rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, its solubility would likely be influenced by the polar nitrile and amine groups, and the nonpolar benzene rings .Scientific Research Applications
Synthesis of Diverse Compounds
2-(Benzylamino)-6-fluorobenzonitrile, a compound related to fluorobenzonitriles, has been pivotal in the synthesis of various organic compounds. A significant application is found in the synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles, which are crucial in various chemical reactions (Hynes, Pathak, Panes, & Okeke, 1988). Additionally, fluorobenzonitriles play a role in the formation of cyanobiphenyls through a phenylation process, demonstrating a unique type of radical anion reactivity (Peshkov, Wang, Panteleeva, Rybalova, & Tretyakov, 2019).
Analytical and Structural Studies
Fluorobenzonitriles have been subjects of extensive structural and analytical studies. For instance, Fourier transform microwave spectroscopy has been used to investigate the structural trends in mono-, di-, and pentafluorobenzonitriles, providing insights into the geometry changes and electronic structure surrounding the nitrogen atom (Kamaee, Sun, Luong, & van Wijngaarden, 2015). This research aids in understanding the chemical properties and reactivity of these compounds.
Synthesis Techniques and Methodologies
Innovative synthesis methods have been developed using fluorobenzonitriles. One such method involves the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid to produce 2-bromo-3-fluorobenzonitrile, demonstrating the versatility and utility of these compounds in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, 2-fluorobenzonitriles have been utilized in the synthesis of compounds such as 2,4-diaminoquinazolines, which have potential applications as inhibitors in biological systems. For example, they have been used to synthesize inhibitors of Candida albicans dihydrofolate reductase, demonstrating their potential in developing antifungal agents (Jagdmann, Chan, Styles, Tansik, Boytos, & Rudolph, 1995).
Catalysis and Carbon Dioxide Fixation
In the realm of catalysis, fluorobenzonitriles have been employed in processes such as the catalytic fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This application is significant in the context of environmental chemistry and sustainable practices (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(benzylamino)-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOTUUJDQUDUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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